(2,3-Dihydro-1H-inden-4-yl)hydrazine

Antioxidant Free Radical Scavenging Indane Derivatives

Procure the specific 4-yl regioisomer (free base or HCl salt) to ensure consistent SAR results. The 4-position attachment directly impacts biological activity (1.9‑fold difference in antioxidant IC50 vs. 5‑yl isomer). Predicted BRAF V600E kinase inhibition (IC50 ~2.3 μM, HCl salt); derivatives show antibacterial (MIC 6.25 μg/mL), antimycobacterial (MIC 3.12 μg/mL), anticancer (IC50 84.3 mM) activities. Hydrochloride salt enhances solubility and stability for scale‑up. Ideal for kinase inhibitor libraries and broad biological screening.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B15072583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydro-1H-inden-4-yl)hydrazine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=CC=C2)NN
InChIInChI=1S/C9H12N2/c10-11-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,11H,1,3,5,10H2
InChIKeyVINLUGYZXQSLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,3-Dihydro-1H-inden-4-yl)hydrazine (CAS 299163-78-3): Core Scaffold Procurement for Indane-Based Heterocyclic Synthesis and Biological Screening


(2,3-Dihydro-1H-inden-4-yl)hydrazine (CAS 299163-78-3) is an organic hydrazine derivative featuring a partially saturated indene (indane) core with a hydrazine functional group attached at the 4-position, with the molecular formula C9H12N2 and a molecular weight of 148.20 g/mol . It serves as a versatile intermediate in organic synthesis and pharmaceutical applications, particularly as a building block for the construction of more complex organic molecules and heterocyclic compounds . The compound is also commercially available as its hydrochloride salt (CAS 1638221-43-8), which enhances stability and solubility .

Why Generic Hydrazine Substitution Fails: Positional Isomerism and Scaffold Reactivity Dictate Downstream Function in Indane-Based Chemistry


The precise attachment point of the hydrazine group on the indane scaffold—at the 4-position versus the 5-position or 1-position—critically governs the compound's reactivity, biological activity, and the structural properties of derived compounds [1]. For example, antioxidant capacity studies of secondary amines derived from 4- and 5-aminoindane show that the 5-yl derivative (4d) exhibits an IC50 of 18.1 μg, which is approximately 1.9-fold more potent than the 4-yl derivative (7d) at 35.1 μg [2]. This structure-activity relationship underscores that in-class compounds cannot be simply interchanged; the regioisomer selected directly impacts synthetic outcomes and biological screening results [3].

(2,3-Dihydro-1H-inden-4-yl)hydrazine Comparative Performance Metrics: Quantitative Evidence for Scientific Selection


Antioxidant Activity of 4-Yl vs. 5-Yl Indane Derivatives: A 1.9-Fold Potency Differential

In a direct head-to-head comparison of secondary amines derived from 4- and 5-aminoindane, the 5-yl derivative (4d) demonstrated significantly greater antioxidant capacity than the 4-yl derivative (7d) in a DPPH radical scavenging assay [1]. The IC50 value for the 5-yl derivative was 18.1 μg, while the 4-yl derivative required 35.1 μg to achieve 50% inhibition, representing a 1.9-fold difference in potency [2].

Antioxidant Free Radical Scavenging Indane Derivatives

Kinase Inhibition Potential: Predicted BRAF V600E IC50 of 2.3 μM for Hydrochloride Salt

Molecular docking studies predict that 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride binds to the V600E-mutated BRAF kinase with a predicted IC50 of 2.3 μM . This represents a class-level inference for hydrazine derivatives explored as kinase inhibitors, attributed to their ability to chelate ATP-binding site metals .

Kinase Inhibition BRAF V600E Molecular Docking Cancer Research

Derivative Bioactivity: Hydrazone 5H Exhibits Broad-Spectrum Antimicrobial and Anticancer Activity

A derivative of (2,3-dihydro-1H-inden-4-yl)hydrazine, specifically the hydrazone 5H of 2-((2,3-dihydro-1H-inden-4-yl)oxy)acetohydrazide, demonstrated significant bioactivities in multiple assays [1]. This includes antioxidant activity (80.3% inhibition in DPPH assay at 100 μg/mL), antibacterial activity against E. coli (MIC = 6.25 μg/mL), antimycobacterial activity against H37Rv (MIC = 3.12 μg/mL), and anticancer activity against MCF-7 cells (IC50 = 84.3 mM) [2].

Hydrazone Derivatives Antimicrobial Anticancer Antioxidant

Stability and Handling: Hydrochloride Salt Offers Enhanced Solubility and Storage Convenience

The hydrochloride salt of (2,3-dihydro-1H-inden-4-yl)hydrazine (CAS 1638221-43-8) is reported to exhibit enhanced stability and solubility compared to the free base . It is soluble in polar solvents like water and alcohols due to the hydrophilic nature of the hydrazine and chloride groups, and is generally stable under standard laboratory conditions .

Salt Form Solubility Stability Handling

(2,3-Dihydro-1H-inden-4-yl)hydrazine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries Targeting BRAF V600E

Based on the predicted BRAF V600E IC50 of 2.3 μM for the hydrochloride salt , this scaffold is suitable for generating focused libraries of kinase inhibitors. Researchers can utilize (2,3-dihydro-1H-inden-4-yl)hydrazine as a core building block to synthesize analogs and optimize potency against this clinically relevant mutant kinase.

Biological Screening: Generation of Bioactive Hydrazones for Antimicrobial and Anticancer Assays

The demonstrated bioactivity of derivative 5H—including antibacterial (MIC 6.25 μg/mL against E. coli), antimycobacterial (MIC 3.12 μg/mL against H37Rv), and anticancer (IC50 84.3 mM against MCF-7) activities [1]—supports the use of (2,3-dihydro-1H-inden-4-yl)hydrazine as a precursor for synthesizing hydrazone libraries for broad biological screening campaigns.

Chemical Biology: Probing Regioisomer-Dependent Biological Activity in Indane Scaffolds

The 1.9-fold difference in antioxidant IC50 between 4-yl (35.1 μg) and 5-yl (18.1 μg) indane derivatives [2] highlights the importance of regioisomer selection in biological assays. Procuring the specific 4-yl hydrazine isomer enables precise structure-activity relationship studies to dissect the molecular basis of positional effects on target engagement.

Process Chemistry: Utilization of Stable Hydrochloride Salt for Reaction Optimization

For synthetic route development and scale-up, the hydrochloride salt form (CAS 1638221-43-8) offers enhanced solubility in polar solvents and improved stability under standard laboratory conditions . This facilitates reaction optimization, purification, and long-term storage in process chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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